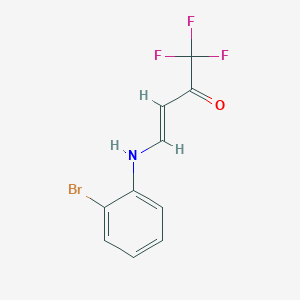
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group. The trifluorobut-3-en-2-one moiety adds to its unique chemical structure, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-bromoaniline attacks the electrophilic carbon of the trifluorobut-3-en-2-one, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluorobut-3-en-2-one moieties play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 4-(2-Chlorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Iodophenylamino)-1,1,1-trifluorobut-3-en-2-one
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
生物活性
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound notable for its unique chemical structure, which includes a bromine atom attached to a phenyl ring and a trifluorobut-3-en-2-one moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₇BrF₃NO
- Molecular Weight : 294.07 g/mol
- CAS Number : 176722-52-4
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine and trifluorobut-3-en-2-one moieties are crucial for its reactivity and binding affinity. These interactions can lead to alterations in biochemical pathways and cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that the presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(2-Chlorophenylamino)-1,1,1-trifluorobut-3-en-2-one | Cl instead of Br | Moderate | Low |
| 4-(2-Fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one | F instead of Br | Low | Moderate |
| This compound | Br present | High | High |
特性
IUPAC Name |
(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNWWMBECUQCJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














